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Compound of Interest

Compound Name: 3-Propoxyphenol

Cat. No.: B1365604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic compound 3-propoxyphenol. Due to the limited availability of experimental spectra in

public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. These

predictions are based on established spectroscopic principles and computational models,

offering valuable insights for the identification and characterization of this molecule. Detailed,

generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-propoxyphenol. These

values were generated using computational algorithms and should be considered as estimates.

Experimental verification is recommended for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Propoxyphenol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.15 t 1H Ar-H

~6.70 d 1H Ar-H

~6.65 d 1H Ar-H

~6.55 s 1H Ar-H

~5.00 s (broad) 1H -OH

~3.90 t 2H -O-CH₂-

~1.80 sextet 2H -CH₂-CH₃

~1.05 t 3H -CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on computational models.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Propoxyphenol

Chemical Shift (ppm) Assignment

~159.5 Ar-C-O (propoxy)

~156.0 Ar-C-OH

~130.0 Ar-CH

~108.0 Ar-CH

~107.5 Ar-CH

~102.0 Ar-CH

~70.0 -O-CH₂-

~22.5 -CH₂-CH₃

~10.5 -CH₃

Solvent: CDCl₃. Predictions are based on computational models.
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Infrared (IR) Spectroscopy
Table 3: Expected Key IR Absorption Bands for 3-Propoxyphenol

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3550-3200 Strong, Broad O-H Stretch Phenolic -OH

3100-3000 Medium C-H Stretch Aromatic C-H

2960-2850 Medium-Strong C-H Stretch Aliphatic C-H

1600-1450 Medium-Strong C=C Stretch Aromatic Ring

1260-1180 Strong C-O Stretch Aryl Ether

1150-1000 Strong C-O Stretch Aliphatic Ether

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 3-Propoxyphenol

m/z Predicted Fragment Notes

152 [M]⁺ Molecular Ion

110 [M - C₃H₆]⁺
Loss of propene via McLafferty

rearrangement

109 [M - C₃H₇]⁺ Loss of propyl radical

81 [C₆H₅O]⁺

53 [C₄H₅]⁺

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted based on

common pathways for phenolic ethers.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methods are standard for the analysis of phenolic compounds and can

be adapted for 3-propoxyphenol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-propoxyphenol in 0.5-0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of

scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is

generally used to simplify the spectrum.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat liquid

3-propoxyphenol directly onto the ATR crystal.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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A background spectrum of the clean ATR crystal should be recorded and subtracted from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 3-propoxyphenol in a volatile solvent

(e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas

chromatography (GC) system for separation and purification.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. Propose fragmentation pathways consistent with the observed

peaks.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

3-Propoxyphenol Sample

Dissolve in
Deuterated Solvent Neat Liquid Sample Dilute in

Volatile Solvent

NMR Spectrometer FTIR Spectrometer GC-MS System

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-propoxyphenol.
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Relationship of Spectroscopic Techniques for Structural Elucidation

Molecular Structure
(3-Propoxyphenol)

NMR
(¹H, ¹³C)

Provides carbon-hydrogen framework

IR

Identifies functional groups

MS

Determines molecular weight and fragmentationConfirms connectivity Confirms presence of -OH, C-O, etc. Confirms molecular formula

Click to download full resolution via product page

Caption: Interrelation of spectroscopic methods for structure determination.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Propoxyphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365604#spectroscopic-data-of-3-propoxyphenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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